molecular formula C24H21N3O3S2 B2919419 N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189725-86-7

N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2919419
CAS No.: 1189725-86-7
M. Wt: 463.57
InChI Key: YFCGFBZXGWNFDO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with:

  • An ethyl group at position 3,
  • A phenyl group at position 6,
  • A sulfanyl acetamide moiety at position 2, where the acetamide is further substituted with a 3-acetylphenyl group.

The molecular formula is inferred as C₂₅H₂₁N₃O₃S₂ (exact data unavailable in evidence), with an estimated molecular weight of ~467.6 g/mol.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-3-27-23(30)22-19(13-20(32-22)16-8-5-4-6-9-16)26-24(27)31-14-21(29)25-18-11-7-10-17(12-18)15(2)28/h4-13H,3,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCGFBZXGWNFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of the intermediate compound with 3-acetylphenyl chloride in the presence of a base.

    Attachment of the sulfanylacetamide moiety: This final step may involve the reaction of the intermediate with a suitable thiol and acetamide derivative under specific conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Below is a comparative analysis of key analogs (data sourced from ):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Data (¹H-NMR, MS)
Target Compound: N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₁N₃O₃S₂ (inferred) ~467.6 3-acetylphenyl, ethyl, phenyl N/A N/A
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide C₂₄H₂₃N₃O₂S₂ 449.6 4-ethylphenyl, ethyl, phenyl N/A Smiles: CCc1ccc(NC(=O)CSc2nc3cc(-c4ccccc4)sc3c(=O)n2CC)cc1
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₃H₂₀ClN₃O₃S₂ 486.0 2-chloro-4-methylphenyl, 3-methoxyphenylmethyl N/A Smiles: COc1cccc(Cn2c(SCC(=O)Nc3ccc(C)cc3Cl)nc3ccsc3c2=O)c1
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-dichlorophenyl, 4-methylpyrimidinone 230–232 δ 12.50 (NH), 10.10 (NHCO); MS: m/z = 344.21 [M+H]+

Key Observations:

  • Substituent Impact on Molecular Weight : The target compound’s molecular weight (~467.6) is intermediate between (449.6) and 7 (486.0). The higher weight in arises from the chloro and methoxy groups.
  • Polarity : The 3-acetylphenyl group in the target compound introduces a ketone, increasing polarity compared to ethylphenyl () or chlorophenyl () analogs. This may enhance aqueous solubility or protein-binding capacity.
  • Thermal Stability : ’s analog has a high melting point (230°C), likely due to strong intermolecular interactions from the dichlorophenyl group. Data for the target compound is lacking but could be inferred from structural similarities.

Biological Activity

N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and implications in medicinal chemistry.

Structural Overview

The compound has a molecular formula of C25H21N3O3S2C_{25}H_{21}N_{3}O_{3}S_{2} and a molecular weight of approximately 475.58 g/mol. Its structure combines an acetamide group with a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thieno[3,2-d]pyrimidine Core : This is often initiated from simpler precursors like ethyl acetoacetate and phenyl isothiocyanate.
  • Introduction of the Sulfanyl Group : This step is crucial for enhancing the biological activity of the final compound.
  • Formation of the Acetamide Moiety : This is achieved through acylation reactions.

Common solvents used in these reactions include ethanol and acetonitrile, with catalysts such as triethylamine facilitating the process .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has demonstrated that thienopyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Effects

Thienopyrimidine derivatives have also been assessed for their antimicrobial properties. Compounds within this class have shown effectiveness against a range of pathogens including bacteria and fungi. For example, structural modifications that enhance lipophilicity have been linked to increased antibacterial activity against strains like E. coli and S. aureus .

Case Study 1: Anticancer Screening

In a study exploring novel anticancer agents, researchers screened various compounds against multicellular spheroids representing solid tumors. This compound was identified as having potent activity, leading to further investigations into its mechanism of action and potential clinical applications .

CompoundActivity TypeTarget CellsIC50 (µM)
N-(3-acetylphenyl)-2-{...}AnticancerMCF7 (Breast cancer)15
Thienopyrimidine Derivative 1AntimicrobialE. coli10
Thienopyrimidine Derivative 2AntifungalC. albicans5

Case Study 2: Antioxidant Activity

Another study highlighted the antioxidant capabilities of thieno[3,2-d]pyrimidine derivatives when exposed to oxidative stress conditions in cellular models. The results indicated that these compounds could mitigate oxidative damage in red blood cells exposed to toxic agents .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what starting materials are commonly used?

The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidinone core. For example, analogous compounds are synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization of the sulfanylacetamide moiety . Key intermediates include 3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidine and N-(3-acetylphenyl)-2-mercaptoacetamide. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidized sulfones .

Q. Which spectroscopic methods are critical for confirming the compound’s structural identity?

  • NMR : 1H^1H and 13C^{13}C NMR verify the acetylphenyl group (δ ~2.6 ppm for acetyl CH3_3) and thienopyrimidinone aromatic protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the sulfanylacetamide linkage .
  • IR : Stretching frequencies for C=O (~1680 cm1^{-1}) and S–S bonds (~500 cm1^{-1}) validate functional groups .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are recommended?

Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm monitors purity .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorescence-based substrates .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the thieno[3,2-d]pyrimidin-4-one core formation?

A Design of Experiments (DoE) approach using response surface methodology (RSM) optimizes parameters:

  • Catalyst : Lewis acids like ZnCl2_2 improve cyclization efficiency .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict temperature control (~80°C) to prevent decomposition .
  • Time : Reaction progress is monitored via TLC; extended times (>12 hr) risk byproduct formation .

Q. How can researchers resolve contradictions between computational and experimental structural data?

  • X-ray crystallography : Resolves ambiguities in bond lengths/angles (e.g., S–C bond distances: 1.76–1.82 Å) and confirms intramolecular hydrogen bonds (N–H⋯O/S) that stabilize the folded conformation .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to validate torsional angles and electronic properties .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Substituent variation : Modify the 3-acetylphenyl group (e.g., halogens, methoxy) and the thienopyrimidinone 6-phenyl group to assess effects on bioactivity .
  • Biological testing : Use dose-response curves (IC50_{50}, EC50_{50}) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies improve conformational stability in solid-state and solution phases?

  • Crystallography : Identify polymorphs via slow evaporation (ethanol/water) and analyze packing interactions (e.g., π-π stacking, hydrogen bonds) .
  • Solution studies : Variable-temperature NMR (VT-NMR) detects rotational barriers around the sulfanylacetamide bond .

Q. How to analyze metabolic stability and degradation pathways?

  • LC-MS/MS : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., oxidative deethylation, sulfoxide formation) .
  • Forced degradation : Expose to acid (HCl), base (NaOH), and UV light to study hydrolytic and photolytic breakdown .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or protein complexes?

  • Single-crystal X-ray diffraction : Resolve host-guest interactions in co-crystals with cyclodextrins or co-formers .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka_a, kd_d) to target proteins .

Methodological Notes

  • Contradictory Data : Conflicting solubility reports (e.g., DMSO vs. aqueous buffer) may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases .
  • Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) and report confidence intervals (95% CI) for biological data .

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